molecular formula C12H16O3 B3051903 3-(Benzyloxy)-2,2-dimethylpropanoic acid CAS No. 36881-14-8

3-(Benzyloxy)-2,2-dimethylpropanoic acid

Cat. No. B3051903
CAS RN: 36881-14-8
M. Wt: 208.25 g/mol
InChI Key: LGPTVHABQNQBSK-UHFFFAOYSA-N
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Patent
US08372859B2

Procedure details

To a stirred solution of methyl 3-(benzyloxy)-2,2-dimethylpropanoate prepared according to Step A (952 mg, 4.28 mmol), in THF (11 mL) was added aqueous 1M NaOH (5.14 mL, 5.14 mmol). Little to no progress was seen at ambient temperature. Additional NaOH (˜7 mL, ˜7 mmol) was then added and the temperature was raised to 65° C., for 20 hours. After cooling to ambient temperature, the bulk of the THF was removed in vacuo. Aqueous 3M HCl (˜5 mL, ˜15 mmol) was then slowly added, resulting in the formation of a precipitate. This mixture was filtered through filter paper, and washed with a minimal amount of water. After placing under a strong vacuum for a few hours, the title compound was obtained. MS: m/z=231 (M+23 (Na+)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1>[CH2:1]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C(=O)OC)(C)C
Step Two
Name
Quantity
5.14 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was seen at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the bulk of the THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
washed with a minimal amount of water
WAIT
Type
WAIT
Details
After placing under a strong vacuum for a few hours

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.